2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide
Overview
Description
2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride intermediate: This is achieved by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Coupling with 4-methoxyaniline: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-4-methoxyaniline.
Acetylation: The N-(benzenesulfonyl)-4-methoxyaniline is acetylated using acetic anhydride to form the corresponding acetyl derivative.
Coupling with N-propan-2-ylbenzamide: Finally, the acetyl derivative is coupled with N-propan-2-ylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against human neutrophil elastase.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acute respiratory distress syndrome.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This can lead to a decrease in the activity of enzymes like human neutrophil elastase, which is involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide
- N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives
Uniqueness
2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and methoxyanilino groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-18(2)26-25(30)22-11-7-8-12-23(22)27-24(29)17-28(19-13-15-20(33-3)16-14-19)34(31,32)21-9-5-4-6-10-21/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJIDSBJDCHOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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